Product packaging for 7-(Chloromethyl)-2-methylbenzo[b]thiophene(Cat. No.:)

7-(Chloromethyl)-2-methylbenzo[b]thiophene

Cat. No.: B7981083
M. Wt: 196.70 g/mol
InChI Key: NJRZSMSGGWEYMI-UHFFFAOYSA-N
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Description

7-(Chloromethyl)-2-methylbenzo[b]thiophene (CAS 1234845-02-3) is a benzo[b]thiophene derivative with the molecular formula C10H9ClS and a molecular weight of 196.70 g/mol . This compound features a chloromethyl group, which makes it a versatile and valuable synthetic intermediate in organic chemistry and materials science research . The chloromethyl substituent is a reactive handle that allows for further functionalization, enabling researchers to create more complex structures for various applications . Benzo[b]thiophene scaffolds are of significant interest in the development of novel functional materials. Research into related bibenzo[c]thiophene systems has shown that such structures can serve as promising fluorophores and photosensitizers, with potential applications in highly efficient bioimaging, phototheranostics, and optoelectronic devices . As a building block, this compound can contribute to the synthesis of sophisticated π-conjugated systems designed for these cutting-edge technologies . The compound requires careful handling and storage. It should be kept in a dark place, sealed in a dry environment, and stored at 2-8°C . Safety data indicates it is classified with the hazard statement H314, causing severe skin burns and eye damage . This product is intended for research purposes only and is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClS B7981083 7-(Chloromethyl)-2-methylbenzo[b]thiophene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(chloromethyl)-2-methyl-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClS/c1-7-5-8-3-2-4-9(6-11)10(8)12-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRZSMSGGWEYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C(=CC=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Benzo B Thiophene Chemistry and Heterocyclic Systems

The benzo[b]thiophene scaffold, a fusion of a benzene (B151609) and a thiophene (B33073) ring, is a well-established "privileged structure" in medicinal chemistry. nih.govnih.gov This framework is present in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.govnist.gov The sulfur atom in the thiophene ring and the extended π-system of the bicyclic structure are key to its ability to interact with various biological targets.

The introduction of a methyl group at the 2-position and a chloromethyl group at the 7-position of the benzo[b]thiophene core, as seen in 7-(chloromethyl)-2-methylbenzo[b]thiophene, significantly enhances its synthetic utility. The methyl group can influence the electronic properties of the ring system, while the chloromethyl group provides a reactive handle for a wide array of chemical transformations.

Significance As a Synthetic Intermediate and Molecular Scaffold

The primary significance of 7-(chloromethyl)-2-methylbenzo[b]thiophene lies in its role as a versatile synthetic intermediate. The chloromethyl group at the 7-position is a key functional feature, acting as an electrophilic site that is susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of a diverse range of functional groups and molecular fragments onto the benzo[b]thiophene scaffold.

The general reactivity of the chloromethyl group allows for the synthesis of a variety of derivatives through reactions with different nucleophiles. For instance, reaction with amines would yield the corresponding aminomethyl derivatives, while reaction with thiols would lead to thiomethyl-substituted compounds. Similarly, alcohols and cyanides can be employed to introduce ether and nitrile functionalities, respectively.

While specific documented reactions for this compound are not extensively detailed in readily available literature, the analogous reactivity of other chloromethylated aromatic compounds provides a strong indication of its synthetic potential. For example, the chloromethylation of thiophene (B33073) is a known process to produce 2-(chloromethyl)thiophene, a valuable intermediate for pharmaceuticals.

Below is a table illustrating the potential synthetic transformations of this compound with various nucleophiles, leading to a diverse array of functionalized benzo[b]thiophene derivatives.

NucleophileReagent ExampleResulting Functional GroupPotential Product Class
AmineAmmonia, Primary/Secondary Amines-CH₂-NR¹R²Amines
ThiolSodium hydrosulfide, Thiols-CH₂-SRThioethers
AlkoxideSodium methoxide (B1231860), Sodium ethoxide-CH₂-OREthers
CyanideSodium cyanide, Potassium cyanide-CH₂-CNNitriles
AzideSodium azide-CH₂-N₃Azides
CarboxylateSodium acetate-CH₂-O-C(=O)REsters

This table represents potential reactions based on the known reactivity of chloromethyl groups on aromatic systems.

Overview of Research Trajectories Pertaining to the Chemical Compound

Precursor-Based Synthesis Pathways to this compound

The introduction of a chloromethyl group onto a pre-existing 2-methylbenzo[b]thiophene scaffold represents a direct and logical synthetic approach. This transformation typically falls under the category of Friedel-Crafts-type reactions.

Chloromethylation Reactions of 2-Methylbenzo[b]thiophene

Chloromethylation of aromatic compounds is a classic method for introducing a CH₂Cl group. For 2-methylbenzo[b]thiophene, this reaction involves the use of a chloromethylating agent, such as a combination of formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst.

A documented procedure for a related compound, methyl 2-methylbenzo[b]thiophene-7-carboxylate, demonstrates the feasibility of chloromethylation on the benzothiophene (B83047) nucleus. In this synthesis, hydrogen chloride gas was passed through a mixture of the starting benzothiophene, paraformaldehyde, and anhydrous zinc chloride. prepchem.com This precedent suggests a viable pathway for the chloromethylation of 2-methylbenzo[b]thiophene itself.

Table 1: Illustrative Chloromethylation Reaction

ReactantsReagentsProduct
Methyl 2-methylbenzo[b]thiophene-7-carboxylateParaformaldehyde, Anhydrous Zinc Chloride, HCl gas3-chloromethyl-2-methylbenzo[b]thiophene-7-carboxylic acid methyl ester

Note: This table is based on a reported synthesis of a related compound and serves as a model for the potential chloromethylation of 2-methylbenzo[b]thiophene.

The efficiency of the chloromethylation of 2-methylbenzo[b]thiophene is highly dependent on the reaction conditions and the choice of catalyst. Key parameters for optimization include the nature of the Lewis acid catalyst, the solvent, the reaction temperature, and the ratio of reactants.

Common Lewis acid catalysts for Friedel-Crafts reactions include AlCl₃, FeCl₃, and ZnCl₂. imist.ma The reactivity of the catalyst must be carefully chosen to avoid side reactions, such as polyalkylation or decomposition of the starting material. The solvent choice is also critical, with common options including carbon disulfide, nitrobenzene, and chlorinated hydrocarbons. The optimal temperature will balance the rate of reaction with the potential for unwanted byproducts. Response surface methodology can be a powerful tool for optimizing these variables to maximize the yield of the desired product. wikipedia.org

A significant challenge in the electrophilic substitution of substituted benzothiophenes is controlling the position of the incoming electrophile (regioselectivity). In the case of 2-methylbenzo[b]thiophene, electrophilic attack can potentially occur at several positions on the benzene (B151609) ring (C4, C5, C6, C7) or the thiophene (B33073) ring (C3).

The directing effect of the methyl group at the 2-position and the sulfur heteroatom influences the regiochemical outcome. Generally, electron-donating groups activate the ring towards electrophilic substitution. organicchemistrytutor.comlumenlearning.comlibretexts.org The sulfur atom in the thiophene ring directs electrophilic attack preferentially to the 2- and 5-positions of the thiophene ring itself. stackexchange.comechemi.com However, in benzo[b]thiophene, the fusion of the benzene ring alters the electron distribution. For electrophilic substitutions on the benzene portion of the benzothiophene ring system, the precise substitution pattern is influenced by the existing substituents. libretexts.org

For 2-methylbenzo[b]thiophene, the methyl group is an activating, ortho-para director. organicchemistrytutor.comyoutube.com This would suggest that substitution on the benzene ring is likely. To achieve substitution specifically at the 7-position, careful control of reaction conditions is necessary. The formation of a stable carbocation intermediate is a key factor in determining the regioselectivity. organic-chemistry.orgdntb.gov.ua The stability of the arenium ion intermediate for attack at each position needs to be considered. It is plausible that under certain conditions, the 7-position can be targeted. For instance, a recent study on the chlorination of 2-methylbenzo[b]thiophene using sodium hypochlorite (B82951) showed the formation of 2-(chloromethyl)benzo[b]thiophene, indicating that substitution on the methyl group can also occur under specific conditions. nih.gov

To enhance the yield of the desired 7-(chloromethyl) isomer, strategies may include the use of specific catalysts that favor substitution at less sterically hindered positions or employing blocking groups to prevent reaction at more reactive sites.

Cyclization-Based Approaches for Benzothiophene Scaffold Construction

An alternative to functionalizing a pre-formed benzothiophene ring is to construct the bicyclic system from acyclic precursors that already contain the necessary substituents or their precursors.

Strategies Involving 2-Chlorothiophenol (B146423) Derivatives

One established method for constructing the benzothiophene scaffold involves the reaction of a substituted thiophenol with an appropriate α-haloketone, followed by acid-catalyzed cyclization. A relevant example is the synthesis of 7-chloro-3-methylbenzo[b]thiophene. organicchemistrytutor.comprepchem.com In this procedure, 2-chlorothiophenol is reacted with chloroacetone (B47974) in the presence of a base. The resulting thioether intermediate is then cyclized using a strong acid like polyphosphoric acid to yield the benzothiophene.

To adapt this strategy for the synthesis of this compound, one would need to start with a thiophenol derivative that already contains a chloromethyl group at the para position relative to the thiol group. However, a more direct approach using readily available starting materials is often preferred.

Table 2: Synthesis of a 7-Chlorobenzothiophene Derivative via Cyclization

Starting MaterialReagent 1Reagent 2Product
2-ChlorothiophenolChloroacetone, NaOHPolyphosphoric Acid7-Chloro-3-methylbenzo[b]thiophene

This table illustrates a known cyclization approach to a related benzothiophene structure.

Base-Catalyzed Cyclization Protocols

Base-catalyzed cyclization reactions provide another avenue to the benzothiophene core. An efficient one-pot method for the synthesis of 2-aroylbenzo[b]thiophen-3-ols involves the reaction of 2-mercaptobenzoic acid with substituted aryl bromomethyl ketones in the presence of triethylamine. nih.gov This reaction proceeds through an Sₙ2-type nucleophilic attack of the thiol on the bromomethyl ketone, followed by an in-situ intramolecular cyclization.

While this specific example leads to a 3-hydroxybenzothiophene, the underlying principle of base-catalyzed intramolecular cyclization of a functionalized thiophenol derivative could potentially be adapted. For the synthesis of this compound, this would likely involve a starting material such as a properly substituted o-thiol-styrene derivative that could undergo cyclization under basic conditions. Research into transition-metal-free methods has shown that o-halovinylbenzenes can react with potassium sulfide (B99878) to form 2-substituted benzo[b]thiophenes, suggesting another potential cyclization strategy. thieme-connect.de

Transition-Metal Catalyzed Synthetic Strategies for Functionalized Benzothiophenes

Transition-metal catalysis has become an indispensable tool in organic synthesis, offering efficient and selective pathways to complex molecules like substituted benzothiophenes. researchgate.netresearchgate.net These methods often involve the formation of carbon-sulfur (C-S) and carbon-carbon (C-C) bonds to construct and functionalize the heterocyclic core. researchgate.netrsc.org Catalysts based on metals such as palladium, copper, and cobalt have been extensively explored for their ability to mediate these transformations under relatively mild conditions. researchgate.netrsc.org

Palladium-Catalyzed Coupling Reactions in Benzothiophene Synthesis

Palladium catalysis stands out for its versatility and high functional group tolerance in the synthesis of benzothiophene derivatives. dntb.gov.uaresearchgate.net Palladium-catalyzed reactions can be employed for both the core construction of the benzothiophene ring and its subsequent functionalization. Domino reactions, where multiple bond-forming events occur in a single pot, are particularly efficient. One such domino process involves a palladium-catalyzed C-S bond formation, cross-coupling, and cyclization using thiourea (B124793) as a sulfur source to produce benzothiophenes from aryl halides and alkynes. organic-chemistry.org Furthermore, palladium catalysts are effective in mediating the intramolecular C-H activation of thioenol precursors to form 2,3-diarylbenzothiophenes. rsc.org

A notable palladium-catalyzed approach is the oxidative cyclization of 2-(methylthio)phenylacetylenes. Using a PdI₂/KI catalytic system under aerobic conditions, a variety of benzothiophene-3-carboxylic esters can be synthesized in good to high yields. acs.org The proposed mechanism involves an intramolecular 5-endo-dig S-cyclization, followed by demethylation and alkoxycarbonylation. acs.org

Table 1: Palladium-Catalyzed Synthesis of Benzothiophene-3-carboxylates Data sourced from an oxidative cyclization study. acs.org

EntryR¹ SubstituentR² SubstituentProductYield (%)
1PhenylH2a80
2p-TolylH2b76
3p-BromophenylH2c83
4n-PropylH2e65
5Phenyl4-Methoxy2h78
6Phenyl4-Nitro2j57

The Sonogashira reaction, a cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful method for forming C(sp²)-C(sp) bonds. wikipedia.orglibretexts.org This reaction, typically catalyzed by palladium with a copper(I) co-catalyst, is widely used in the synthesis of precursors for benzothiophenes. wikipedia.orgnih.gov For example, 2-(4-methoxyphenyl)-5-{[2-(methylsulfanyl)phenyl]ethynyl}thiophene was synthesized via a Sonogashira coupling of 2-bromo-5-(4-methoxyphenyl)thiophene (B186758) and 1-ethynyl-2-(methylsulfanyl)benzene. researchgate.net This intermediate was then subjected to electrophilic cyclization with iodine to yield the corresponding 3-iodo-2-substituted-benzothiophene, demonstrating a coupling-cyclization strategy. researchgate.net This subsequent product can then be further functionalized using other coupling reactions. researchgate.net The mild conditions of the Sonogashira reaction make it suitable for complex molecule synthesis. wikipedia.org

Suzuki-Miyaura and Stille couplings are cornerstone palladium-catalyzed reactions for forming C-C bonds. rsc.org In benzothiophene synthesis, these reactions are primarily used to introduce aryl, vinyl, or alkyl substituents onto a pre-formed, halogenated benzothiophene ring. For instance, a 3-iodo-2-substituted-benzothiophene derivative, synthesized via a Sonogashira coupling and subsequent cyclization, can serve as a substrate for Stille and Sonogashira reactions to introduce further diversity at the 3-position. researchgate.net The Stille coupling of the 3-iodobenzothiophene with (tributylstannyl)furan afforded the 3-(furan-2-yl) derivative in 62% yield. researchgate.net Similarly, Suzuki coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been used to synthesize C2-arylated products, which are of interest for their photoluminescent properties. acs.org These methods are part of the broader toolkit for creating functionalized regioregular polythiophenes for electronic applications. rsc.org

Table 2: Functionalization of 3-Iodobenzothiophene via Coupling Reactions researchgate.net

Coupling TypeReagentProductYield (%)
Stille2-(tributylstannyl)furan3-(furan-2-yl)-benzothiophene derivative62
SonogashiraPhenylacetylene3-(phenylethynyl)-benzothiophene derivative94
Sonogashira4-ethynyltoluene3-((4-methylphenyl)ethynyl)-benzothiophene derivative77

Alternative Metal Catalysis in Benzothiophene Derivative Formation

While palladium is dominant, other transition metals are also effective for synthesizing benzothiophenes. Copper-catalyzed reactions, particularly Ullmann-type couplings, are well-established for forming C-S bonds. rsc.org A copper-catalyzed thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide provides an efficient route to various 2-substituted benzothiophenes. organic-chemistry.org Similarly, copper-mediated halocyclizations are a known strategy for constructing the benzothiophene ring. acs.org Cobalt has also been explored for synthetic purposes, including the migratory arylzincation to create precursors for benzothiophenes and benzoselenophenes. researchgate.netrsc.org

Regiocontrol in Metal-Catalyzed Benzo-Fused Ring Construction

Achieving regioselectivity is a critical challenge in the synthesis of substituted heterocycles. In metal-catalyzed syntheses of benzothiophenes, the substitution pattern of the starting materials often dictates the final regiochemistry. acs.org However, modern methods increasingly utilize the catalyst or directing groups to control the site of reaction. For example, ligand modulation in nickel-catalyzed hydrofunctionalization of vinylsilanes can control whether the reaction follows a Markovnikov or anti-Markovnikov pathway, demonstrating a powerful strategy for regiodivergent synthesis. acs.org In the context of benzothiophenes, palladium-catalyzed C-H activation strategies have been developed for the C2-selective arylation of benzo[b]thiophene 1,1-dioxides, providing a direct route to specific regioisomers. acs.org The choice of catalyst and reaction conditions can selectively activate one C-H bond over others, enabling precise functionalization without the need for pre-installed leaving groups. rsc.org

Novel and Emerging Synthetic Approaches for this compound Analogues

Recent research has focused on developing more sustainable and efficient synthetic methods, moving beyond traditional transition-metal catalysis. These emerging approaches include metal-free reactions, photocatalysis, and electrosynthesis. researchgate.net

A metal-free approach for the C4 arylation of benzothiophenes has been developed by activating the parent heterocycle as its S-oxide. nih.gov This method allows for a formal C-H/C-H coupling with phenols without the need for a metal catalyst, tolerating sensitive functional groups like halides that might be incompatible with transition metal systems. nih.gov Another innovative metal-free strategy involves a one-pot annulation via an interrupted Pummerer reaction sequence to deliver various benzothiophene products from non-prefunctionalized arenes. dntb.gov.ua

Visible-light photocatalysis offers a mild and green alternative to traditional methods. acs.org The synthesis of benzothiophenes from diazonium salts has been achieved using an organic dye as a photocatalyst under green light, avoiding the use of metal catalysts and high temperatures. acs.org This method has proven versatile for creating various benzothiophene derivatives. acs.org Additionally, electrochemical methods are gaining traction. A practical and efficient electrosynthesis of C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles has been demonstrated under oxidant- and catalyst-free conditions, proceeding through a proposed radical addition-cyclization pathway. organic-chemistry.org

Electrosynthesis Under Oxidant- and Metal-Free Conditions

Electrosynthesis has emerged as a powerful and green tool for constructing benzothiophene frameworks. By using electrical current to drive chemical reactions, this method often eliminates the need for chemical oxidants and metal catalysts, reducing waste and improving the safety profile of the synthesis. rsc.orgrsc.orgnih.gov

A notable advancement is the catalyst-free electrosynthesis of benzothiophenes from symmetrical 2-alkenylaryl disulfides. rsc.orgrsc.org This reaction proceeds in an undivided cell under mild conditions. The process demonstrates good functional group tolerance, and its viability for larger-scale reactions has been confirmed, yielding similar results to small-scale experiments. rsc.org The mechanism, supported by Density Functional Theory (DFT) calculations, involves the electrochemical cleavage of the disulfide bond, followed by an intramolecular cyclization. rsc.orgrsc.org

Another electrochemical approach involves the reaction of sulfonhydrazides with internal alkynes. nih.gov This method, conducted at room temperature using constant current electrolysis in an undivided cell, also avoids transition metal catalysts and stoichiometric oxidants. nih.gov The reaction proceeds via a selective ipso-addition, leading to a strained quaternary spirocyclization intermediate, which then undergoes a sulfur migration process to form benzothiophene-1,1-dioxides. nih.gov This strategy is valued for its efficiency and tolerance of various functional groups. nih.gov

Furthermore, the direct C-H arylation of benzothiophenes with phenols can be achieved through a metal- and reagent-free electrosynthetic method. nih.gov This one-step, scalable process generates 2- and 3-(hydroxyphenyl)benzo[b]thiophenes with high yields (up to 88%) and excellent regioselectivity. nih.gov

Table 1: Examples of Electrosynthesis of Benzothiophenes

Starting Materials Product Type Conditions Key Features
Symmetrical 2-alkenylaryl disulfides Substituted benzothiophenes Undivided cell, constant current Oxidant- and metal-free; good to moderate yields. rsc.orgrsc.org
Sulfonhydrazides and internal alkynes Benzothiophene-1,1-dioxides Undivided cell, constant current, room temp. Avoids transition metals and oxidants; forms spiro intermediate. nih.gov
2-Alkynylthioanisoles and sodium sulfinates C-3-Sulfonated benzothiophenes Undivided cell, constant current Green and practical; oxidant- and catalyst-free. acs.org

Radical Cyclization Pathways in Benzothiophene Formation

Radical cyclization reactions offer unique pathways for the synthesis of the benzothiophene core, often under mild conditions and with high efficiency. These methods typically involve the generation of a radical species that initiates an intramolecular cyclization onto a tethered alkyne or other unsaturated moiety. nih.govchim.it

One such strategy employs the reaction between 2-alkynylthioanisoles and sodium sulfinates, which can be initiated electrochemically to generate sulfonyl radicals. acs.org These radicals undergo a tandem addition-cyclization reaction to selectively produce C3-sulfonylated benzothiophenes in moderate to good yields. acs.orgchim.it Mechanistic studies confirm a radical pathway for this transformation. acs.org

Another approach involves the heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols. acs.org When these substrates, bearing a terminal alkyne, are treated with a radical initiator like AIBN in the presence of a thiol, they undergo a radical-promoted cyclization. This process leads to the formation of 2-substituted benzothiophenes through a 5-exo-dig cyclization of an intermediate thiyl radical, followed by dehydration. acs.org

Electrochemical methods can also be used to initiate radical cascade cyclizations. For instance, the reaction of olefinic amides with thiophenols can be promoted electrochemically to generate various sulfur-containing heterocycles in a single step, demonstrating the power of radical reactions to form multiple bonds efficiently. rsc.org

Table 2: Radical Cyclization Approaches to Benzothiophenes

Precursors Reagents/Conditions Product Type Mechanism Highlight
2-Alkynylthioanisoles, Sodium sulfinates Electrochemical, constant current 3-Sulfonylbenzo[b]thiophenes Tandem addition of sulfonyl radical and cyclization. acs.org
1-(2-Mercaptophenyl)-2-yn-1-ols AIBN, Thiol 2-Substituted benzothiophenes Radical-promoted 5-exo-dig cyclization of a thiyl radical. acs.org

One-Pot Annulation Procedures for Benzothiophenes

One-pot synthesis procedures are highly sought after in modern organic chemistry for their efficiency, reduced waste, and simplification of complex synthetic sequences. Several one-pot methods have been developed for the construction of the benzothiophene ring system from readily available starting materials. nih.govelsevierpure.com

A convenient one-pot procedure allows for the synthesis of various benzo[b]thiophenes from o-halo-ethynylbenzene precursors. nih.govelsevierpure.com This method is versatile, accommodating different substituents on the acetylene (B1199291) terminus and allowing for the creation of more complex structures like benzo[1,2-b:4,5-b']dithiophenes and benzo[1,2-b:3,4-b':5,6-b'']trithiophenes in good to high yields. nih.gov The reaction typically involves the sequential addition of a sulfur source to the lithiated alkyne generated in situ.

Another effective one-pot method involves the transformation of an aryl bromide, an internal alkyne, and sulfur dichloride into a polysubstituted benzothiophene. mit.edu This process relies on the generation and subsequent trapping of a zirconocene (B1252598) complex of a substituted benzyne (B1209423), which then undergoes cyclization to afford the product in high yield. mit.edu

Furthermore, N-(phenylthiomethyl)-benzotriazoles serve as versatile substrates for preparing polysubstituted benzothiophenes in a one-pot fashion. rsc.org The process involves the reaction of their anions with aldehydes, leading to the formation of α-arylthio ketones, which then cyclize in situ to yield the final benzothiophene products. rsc.org

Table 3: One-Pot Annulation Syntheses of Benzothiophenes

Precursors Key Reagents Product Scope Key Advantage
o-Halo-ethynylbenzenes Sulfur source (e.g., Na₂S) Mono-, bis-, and tris-benzothiophenes High efficiency and modularity from simple precursors. nih.govelsevierpure.com
Aryl bromide, Internal alkyne Zirconocene, Sulfur dichloride Polysubstituted benzothiophenes High yield via benzyne intermediate trapping. mit.edu

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The 7-(chloromethyl) group is a benzylic halide, a class of compounds known for their enhanced reactivity in nucleophilic substitution reactions. This heightened reactivity stems from the stabilization of the transition state through conjugation with the adjacent aromatic π-system. wikipedia.org Both bimolecular (SN2) and, under certain conditions, unimolecular (SN1) pathways can be operative.

The primary mechanism for nucleophilic substitution at the 7-chloromethyl position is the SN2 pathway. wikipedia.org This mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion). masterorganicchemistry.comnumberanalytics.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics. wikipedia.orgmasterorganicchemistry.com

Key features of the SN2 reaction at this benzylic position include:

Concerted Mechanism: Bond formation with the incoming nucleophile and bond cleavage of the carbon-chlorine bond occur simultaneously through a single transition state. wikipedia.org

Backside Attack: The nucleophile approaches the carbon atom from the direction opposite the leaving group, leading to an inversion of stereochemical configuration if the carbon were a chiral center. masterorganicchemistry.com

Transition State Stabilization: The π-electrons of the benzothiophene ring system stabilize the pentacoordinate transition state, lowering the activation energy and accelerating the reaction compared to a non-aromatic analogue. wikipedia.org

While SN1 reactions are possible for benzylic systems due to the formation of a resonance-stabilized benzylic carbocation, this pathway is generally favored only with weak nucleophiles and polar protic solvents that can stabilize the ionic intermediates. libretexts.org For most synthetic applications involving this compound, the SN2 pathway is dominant. wikipedia.org

The SN2' mechanism, which involves a nucleophilic attack at the end of a π-system (allylic rearrangement), is not applicable to this particular substrate as the chloromethyl group is not part of an allylic system. researchgate.net The reaction site is the benzylic carbon directly.

The structure and properties of the nucleophile play a critical role in determining the rate and efficiency of the substitution reaction at the 7-chloromethyl position. The SN2 mechanism is highly sensitive to the nucleophile's strength and steric profile. wikipedia.orglibretexts.org

Nucleophilicity: Strong nucleophiles, particularly those with a negative charge like thiolate (RS⁻) or alkoxide (RO⁻) ions, significantly accelerate the SN2 reaction. libretexts.org Weaker, neutral nucleophiles such as water or alcohols react much more slowly and may favor the SN1 pathway. libretexts.org The nucleophilic strength is often related to the basicity of the species, though the "alpha effect" can enhance nucleophilicity in atoms adjacent to one with a lone pair of electrons. nih.gov

Steric Hindrance: The SN2 reaction involves the approach of the nucleophile to a specific trajectory leading to the σ* anti-bonding orbital of the C-Cl bond. wikipedia.org Bulky, sterically hindered nucleophiles will find this approach more difficult, leading to a significant decrease in the reaction rate. For instance, the reaction rate would be expected to be faster with methoxide (B1231860) (CH₃O⁻) than with the bulkier tert-butoxide ((CH₃)₃CO⁻).

The following table illustrates the expected effect of nucleophile properties on the reaction with this compound.

Table 1: Influence of Nucleophile Structure on Substitution Reactions

Nucleophile Property Example Nucleophiles Favored Pathway Expected Reaction Rate
Strong, Unhindered I⁻, RS⁻, CN⁻, N₃⁻ SN2 Fast
Strong, Hindered (CH₃)₃CO⁻ SN2 / E2 Slow SN2, potential for elimination

| Weak, Neutral | H₂O, ROH | SN1 / SN2 | Very Slow |

The high reactivity of the 7-chloromethyl group makes it a valuable handle for introducing a wide variety of functional groups onto the benzothiophene scaffold via SN2 reactions. This is a common strategy for synthesizing new derivatives for applications in medicinal chemistry and materials science. mdpi.comresearchgate.net

Amine Functionalization: Reaction with primary or secondary amines yields the corresponding 7-(aminomethyl) derivatives. This reaction is fundamental for building more complex structures, such as the synthesis of precursors for biologically active acylhydrazones. mdpi.com

Alcohol Functionalization: Alcohols and alkoxides react to form ethers. Using an alcohol as a solvent (solvolysis) would be a slow process, but employing the conjugate base (alkoxide) as the nucleophile provides the corresponding 7-(alkoxymethyl) derivative efficiently.

Thiol Functionalization: Thiols and especially their conjugate bases, thiolates, are excellent nucleophiles. libretexts.org Their reaction with this compound readily produces 7-(thioether) derivatives.

These derivatizations follow a general SN2 pathway, as shown below:

Scheme 1: General Nucleophilic Substitution at the 7-Chloromethyl Position

General reaction scheme showing the substitution of the chloro group on this compound by a generic nucleophile 'Nu'.Where Nu⁻ can be R₂N⁻ (from an amine), RO⁻ (from an alcohol), or RS⁻ (from a thiol).

Electrophilic Aromatic Substitution Reactions on the Benzothiophene Ring System

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including benzothiophene. chemistry.coachmasterorganicchemistry.com In this reaction, an electrophile attacks the π-system of the aromatic ring, replacing a hydrogen atom. masterorganicchemistry.com The regiochemical outcome of the reaction on this compound is governed by the directing effects of the two existing substituents.

The position of electrophilic attack on the substituted benzothiophene ring is determined by the electronic properties of the 2-methyl and 7-chloromethyl groups. unizin.org Generally, the thiophene ring of the benzo[b]thiophene system is more reactive towards electrophiles than the benzene ring. pearson.comacs.org

2-Methyl Group: This is an alkyl group, which acts as an electron-donating group (EDG) through an inductive effect. youtube.com It is classified as an activating group, meaning it makes the ring more reactive towards electrophiles than unsubstituted benzene. libretexts.orglumenlearning.com As an activator, it directs incoming electrophiles to the ortho and para positions relative to itself. In the benzothiophene ring, the position ortho to the 2-methyl group is the C3 position.

7-Chloromethyl Group (-CH₂Cl): This group is weakly deactivating due to the inductive electron-withdrawing effect of the chlorine atom. lumenlearning.com Despite being a deactivator, it is considered an ortho, para-director. unizin.orglumenlearning.com It directs incoming electrophiles to the C6 and C8 (sulfur) positions.

Controlling Factors: When directing effects are in competition, the more powerfully activating group typically controls the regioselectivity. Furthermore, substitution occurs preferentially on the more activated ring. In this case, the thiophene ring is inherently more nucleophilic than the benzene ring, and it bears the activating methyl group. Therefore, electrophilic attack is strongly favored at the C3 position. nih.govresearchgate.netrsc.org

Table 2: Summary of Substituent Directing Effects

Substituent Position Electronic Effect Classification Directing Influence
-CH₃ 2 Electron-Donating (Inductive) Activating ortho, para (directs to C3)

Halogenation is a classic example of electrophilic aromatic substitution. Studies on 2-methylbenzo[b]thiophene confirm the predicted regioselectivity, with halogenation occurring almost exclusively at the C3 position. nih.govrsc.org

Chlorination: The C3-chlorination of 2-methylbenzo[b]thiophene can be achieved using sodium hypochlorite (NaOCl) in aqueous acetonitrile (B52724). nih.govrsc.org This method provides the 3-chloro-2-methylbenzo[b]thiophene product. nih.gov The reaction proceeds via an electrophilic attack on the electron-rich C3 position of the thiophene ring. nih.gov

Bromination: The synthesis of 3-bromo-2-methylbenzo[b]thiophene (B82513) is also well-established. sigmaaldrich.com Electrophilic brominating agents like N-bromosuccinimide (NBS) or bromine (Br₂) can be used to install a bromine atom at the C3 position, consistent with the directing effects of the 2-methyl group. nih.gov

The following table summarizes representative halogenation reactions on the 2-methylbenzo[b]thiophene core, which serves as a model for the expected reactivity of this compound.

Table 3: Halogenation of 2-Methylbenzo[b]thiophene

Reaction Reagent Product Yield Reference(s)
C3-Chlorination NaOCl·5H₂O, aq. CH₃CN, 65-75 °C 3-Chloro-2-methylbenzo[b]thiophene Variable (30-65%) nih.govrsc.org

| C3-Bromination | NBS or Br₂ | 3-Bromo-2-methylbenzo[b]thiophene | - | sigmaaldrich.comnih.gov |


Halogenation Studies of 2-Methylbenzo[b]thiophene Derivatives

C3-Chlorination Methodologies

The functionalization of the C3-position of the benzo[b]thiophene scaffold is a valuable transformation in organic synthesis. A novel method for the C3-chlorination of C2-substituted benzothiophene derivatives, such as 2-methylbenzo[b]thiophene, utilizes sodium hypochlorite pentahydrate (NaOCl·5H₂O) as the chlorine source. nih.govrsc.orgresearchgate.net Optimal reaction conditions have been identified as aqueous acetonitrile at a temperature range of 65–75 °C, affording the C3-chlorinated products in variable yields, typically between 30% and 65%. nih.govrsc.orgresearchgate.net This methodology is effective for substrates with vinyl and alkyl groups at the C2 position. rsc.org

However, the reaction is sensitive to the substituent at the C2-position. For instance, the presence of a carbonyl group at C2 has been found to inhibit the halogenation reaction. rsc.org Furthermore, when C2-substituents are alcohols, competing oxidation reactions can occur at the heterobenzylic position. nih.govrsc.org Reactions conducted at temperatures below 55 °C tend to favor the formation of oxidation byproducts, such as aldehydes, over chlorination. nih.gov

Mechanistic studies, supported by Density Functional Theory (DFT) calculations, have elucidated a plausible pathway for this C3-chlorination. nih.govrsc.orgresearchgate.net The proposed mechanism suggests that the sulfur heteroatom of the benzothiophene ring plays a crucial role. It is believed to facilitate the formation of a hypochlorous acidium ion, which acts as the chloronium source. nih.govrsc.org This leads to a stepwise generation of a C2-C3 chloronium ion intermediate. This intermediate then collapses to form an S-stabilized C2-carbocation, which subsequently undergoes re-aromatization to yield the final C3-chlorinated product. nih.govrsc.org

An alternative reagent for this transformation is N-chlorosuccinimide (NCS). nih.gov When used with substrates like benzothiophene-2-methanol, NCS can produce the desired C3-chlorinated product, although it may also lead to heterobenzylic oxidation, forming the corresponding aldehyde. nih.gov The use of NCS in acetic acid has also been reported for the chlorination of heterocyclic systems. researchgate.net

Table 1: C3-Chlorination of C2-Substituted Benzothiophenes with NaOCl·5H₂O A summary of yields for the C3-chlorination of various 2-substituted benzothiophene derivatives.

C2-SubstituentProductYield (%)Reference
-CH₂OH3-Chloro-2-(hydroxymethyl)benzo[b]thiophene28 nih.gov
-CH₃3-Chloro-2-methylbenzo[b]thiophene40-55 nih.gov
-CH₂OTBDMS3-Chloro-2-((tert-butyldimethylsilyl)oxy)methyl)benzo[b]thiophene65 nih.gov
-CH=CH₂3-Chloro-2-vinylbenzo[b]thiophene30 nih.gov
Bromination Strategies for Substituted Benzothiophenes

Electrophilic bromination is a fundamental strategy for the functionalization of aromatic systems, including substituted benzothiophenes. The most common reagents for this purpose are molecular bromine (Br₂) and N-bromosuccinimide (NBS). masterorganicchemistry.comyoutube.com NBS is often preferred as it is a crystalline solid that is easier and safer to handle than liquid bromine and provides a low, steady concentration of Br₂ during the reaction. masterorganicchemistry.com

The mechanism for the bromination of the benzothiophene ring is a classic electrophilic aromatic substitution (EAS). libretexts.orgpressbooks.pub The reaction requires an electrophilic source of bromine, often written as "Br⁺". In the case of using Br₂ as the reagent, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is typically required to polarize the Br-Br bond and generate a sufficiently powerful electrophile to overcome the aromaticity of the ring. libretexts.org

The reaction proceeds in two main steps:

Attack by the π-system : The electron-rich benzothiophene ring acts as a nucleophile, attacking the electrophilic bromine. This forms a sigma-bond and generates a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.orgpressbooks.pub

Re-aromatization : A weak base present in the mixture removes a proton from the carbon atom that formed the bond with the bromine, collapsing the arenium ion and restoring the aromaticity of the ring to yield the bromo-substituted benzothiophene. libretexts.orgpressbooks.pub

For activated aromatic systems, NBS can be used, sometimes with a catalytic amount of acid, to achieve bromination. youtube.com The substitution pattern is dictated by the electronic properties of the substituents already present on the benzo[b]thiophene ring.

Table 2: Common Reagents for Electrophilic Aromatic Bromination A summary of typical reagents and conditions for the bromination of aromatic compounds.

Reagent(s)ConditionsTarget FunctionalityReference
Br₂, FeBr₃Inert solventGeneral Aromatic Bromination libretexts.org
NBS, Acid catalystAcetonitrileActivated Aromatic Rings youtube.com
NBS, Radical Initiator (AIBN)CCl₄, refluxAllylic/Benzylic Bromination wikipedia.org

Oxidative Transformations of the Sulfur Heterocycle

Formation of Sulfoxides and Sulfones from Benzothiophene Derivatives

The sulfur atom in the benzothiophene heterocycle is susceptible to oxidation, leading to the formation of the corresponding sulfoxides (S-oxides) and sulfones (S,S-dioxides). This transformation significantly alters the electronic properties of the molecule, as the electron-donating sulfide is converted into a strongly electron-accepting sulfoxide (B87167) or sulfone group. mdpi.com

A common and effective reagent for this oxidation is meta-chloroperoxybenzoic acid (m-CPBA). semanticscholar.org The extent of oxidation can be controlled by the stoichiometry of the oxidant and the reaction conditions. The use of one equivalent of m-CPBA typically results in the formation of the benzothiophene sulfoxide, while an excess of the reagent leads to the fully oxidized sulfone. derpharmachemica.comresearchgate.net For example, the oxidation of 2,7-dibromo nih.govbenzothieno[3,2-b] nih.govbenzothiophene with four equivalents of m-CPBA at room temperature yielded the corresponding S,S-dioxide in 76% yield. semanticscholar.org Further oxidation to the S,S,S',S'-tetraoxide can be achieved by using a large excess of m-CPBA at elevated temperatures. semanticscholar.org

Other oxidizing systems have also been employed. Ferrate(VI) has been shown to oxidize benzothiophene (BT) and dibenzothiophene (B1670422) (DBT) completely to their corresponding sulfones at room temperature. nih.gov Catalytic systems, such as WOx/ZrO₂, have been used for oxidative desulfurization processes, converting benzothiophenes into their sulfones, which can then be removed. nih.gov Electrochemical methods also provide a green alternative for synthesizing benzothiophene-1,1-dioxides without the need for chemical oxidants. nih.gov In some cases, sulfone formation can be an unintended side reaction; for instance, 3-chloro-2-methylbenzo[b]thiophene-1,1-dioxide was isolated as a 4% yield byproduct during the C3-chlorination of 2-methylbenzo[b]thiophene with sodium hypochlorite. nih.gov

Table 3: Oxidation of the Sulfur Atom in Benzothiophene Derivatives A summary of reaction conditions and products for the oxidation of the benzothiophene sulfur.

SubstrateReagent(s)ProductYield (%)Reference
2,7-diBr-BTBTm-CPBA (4 eq), DCE, rt2,7-diBr-BTBT 5,5-dioxide76 semanticscholar.org
2,7-diBr-BTBT 5,5-dioxidem-CPBA (12 eq), DCE, 80 °C2,7-diBr-BTBT 5,5,10,10-tetraoxide83 semanticscholar.org
BenzothiopheneFerrate(VI)Benzothiophene sulfoneComplete conversion nih.gov
2-Methylbenzo[b]thiopheneNaOCl·5H₂O3-Chloro-2-methylbenzo[b]thiophene-1,1-dioxide4 nih.gov

Oxidation Reactions at the Benzylic Position

The methyl group at C2 and the chloromethyl group at C7 of the target compound are at benzylic-type positions ("heterobenzylic"). The C-H bonds at these positions are activated towards oxidation due to their proximity to the aromatic ring system. libretexts.org

Research on the C3-chlorination of C2-substituted benzothiophenes has shown that oxidation at the heterobenzylic position is a significant competing reaction. nih.govrsc.org For example, during the chlorination of benzothiophene-2-methanol with sodium hypochlorite, the corresponding aldehyde was formed as a byproduct. nih.gov The reaction conditions dictate the product distribution; lower temperatures (<55 °C) favor the formation of the aldehyde, while higher temperatures (65-75 °C) favor C3-chlorination. nih.gov

A variety of reagents are known to oxidize benzylic positions. mdpi.comyoutube.com Strong oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄) can aggressively oxidize alkyl side chains on aromatic rings all the way to carboxylic acids. libretexts.org Milder reagents can be used to achieve partial oxidation to ketones or aldehydes. For instance, manganese dioxide (MnO₂) is a weak oxidizing agent that can selectively oxidize benzylic alcohols. youtube.com Pyridinium chlorochromate (PCC) is another reagent used for the controlled oxidation of benzylic positions to their corresponding carbonyl compounds. researchgate.net Given this reactivity, the 7-(chloromethyl) group of the title compound could potentially be oxidized to a 7-formyl group or a 7-carboxylic acid group under appropriate conditions, representing another avenue for functionalization.

Derivatization Strategies and the Synthesis of Novel Benzothiophene Frameworks

Functionalization of the 7-(Chloromethyl)-2-methylbenzo[b]thiophene Scaffold for Advanced Chemical Structures

The primary site for the functionalization of this compound is the highly reactive chloromethyl group. This benzylic chloride is an excellent electrophile, readily participating in nucleophilic substitution reactions. This reactivity allows for the introduction of a vast array of functional groups, paving the way for the synthesis of advanced chemical structures.

For instance, the chlorine atom can be displaced by various nucleophiles such as amines, thiols, alcohols, and cyanides. Reaction with potassium cyanide, for example, can convert the chloromethyl group into a cyanomethyl group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine, thus extending the synthetic possibilities. A similar compound, 3-chloromethyl-7-methyl-benzothiophene (B8335409), undergoes such a reaction with potassium cyanide in aqueous acetone (B3395972) to yield the corresponding nitrile. prepchem.com

The introduction of different functionalities onto the benzothiophene (B83047) scaffold through this chloromethyl handle is a key strategy for modulating the electronic and steric properties of the molecule. These modifications are crucial for developing new materials with specific optical or electronic properties, or for creating libraries of compounds for biological screening.

Synthesis of Substituted Benzothiophene Derivatives through Post-Synthetic Modification

Post-synthetic modification (PSM) refers to the chemical transformation of a functional group on a pre-formed molecular scaffold. rsc.org In the context of this compound, PSM primarily involves reactions of the chloromethyl group to introduce new substituents and build molecular complexity. This strategy is efficient as it allows for the diversification of a common intermediate.

Key post-synthetic modifications include:

Nucleophilic Substitution: As mentioned, this is the most common modification. A variety of nucleophiles can be employed to create ethers, thioethers, amines, and other derivatives.

Friedel-Crafts Alkylation: The chloromethyl group can act as an alkylating agent in the presence of a Lewis acid, allowing for the attachment of the benzothiophene moiety to other aromatic systems.

Formation of Organometallic Reagents: Conversion of the chloromethyl group to an organometallic species, such as a Grignard or organolithium reagent, would open up another avenue for C-C bond formation, although this is less common and requires specific reaction conditions.

The synthesis of substituted benzo[b]thiophene derivatives is of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties. nih.govmdpi.com For example, various acylhydrazone derivatives of benzo[b]thiophene have been synthesized and evaluated for their activity against multidrug-resistant Staphylococcus aureus. nih.gov While these examples may not start from the 7-chloromethyl derivative specifically, they highlight the importance of substituted benzothiophenes in medicinal chemistry.

Reaction Type Reagent Resulting Functional Group Potential Application
Nucleophilic SubstitutionKCN-CH₂CN (Cyanomethyl)Intermediate for acids, amines
Nucleophilic SubstitutionR-NH₂ (Amine)-CH₂-NHR (Secondary Amine)Pharmaceutical synthesis
Nucleophilic SubstitutionR-SH (Thiol)-CH₂-SR (Thioether)Materials science, synthesis
Nucleophilic SubstitutionR-OH (Alcohol)-CH₂-OR (Ether)Diverse chemical synthesis

Generation of Thiophene-Fused Heterocycles and Polyaromatic Systems

The strategic functionalization of benzothiophenes, including derivatives like this compound, serves as a cornerstone for constructing larger, more complex heterocyclic and polyaromatic systems. These extended π-systems are of great interest in materials science for applications in organic electronics.

Thienothiophenes, which consist of two fused thiophene (B33073) rings, are important cores for organic semiconductors. mdpi.comnih.gov The synthesis of benzothiophene-annulated versions of these structures, such as benzo[b]thieno[2,3-b]thiophene and benzo[b]thieno[3,2-b]thiophene, creates even more extended conjugated systems.

Syntheses of these fused systems often involve the construction of a second thiophene ring onto a pre-existing benzothiophene. For example, a common method involves the reaction of a benzothienylthiol with an α-haloketone or α-haloaldehyde, followed by acid-catalyzed cyclization. rsc.org While this specific example does not use this compound as a direct precursor, the principle of building upon a benzothiophene core is central. The chloromethyl group could be chemically converted in several steps to a thiol or another group necessary for such cyclizations.

The development of thieno[3,2-b]thiophene (B52689) derivatives has been a focus for creating materials for organic field-effect transistors (OFETs) and organic solar cells. mdpi.comnih.gov These materials often exhibit good thermal stability and desirable electronic properties. nih.gov

The benzothiophene unit can be incorporated into larger, complex polycyclic aromatic systems. These structures are investigated for their potential as high-performance organic semiconductors. The synthesis of these materials often relies on coupling reactions that stitch together different aromatic and heteroaromatic units.

For instance, benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been synthesized and used as solution-processable organic semiconductors. mdpi.com The synthesis involved a Stille coupling reaction, a powerful tool for creating C-C bonds between sp²-hybridized carbons. mdpi.com Similarly, the synthesis of rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophenes (BTBTs) and their derivatives, which are renowned for their high charge-carrier mobility, demonstrates the importance of building complex fused systems from benzothiophene precursors. researchgate.net

The reactivity of the chloromethyl group in this compound makes it a candidate for synthetic routes that aim to tether the benzothiophene core to other molecular fragments, which can then undergo intramolecular cyclization to form complex, fused ring systems.

Comparative Analysis with Isomeric and Structurally Related Benzothiophenes

The position of the chloromethyl group on the benzothiophene ring significantly influences its reactivity and the properties of its derivatives. The reactivity of this compound can be compared with other isomers, such as 3-chloromethyl or 6-chloromethyl derivatives.

The electronic environment of the chloromethyl group is dictated by its position on the benzene (B151609) ring of the benzothiophene nucleus. The sulfur atom in the thiophene ring acts as an electron-donating group, influencing the electron density distribution across the entire ring system. Electrophilic substitution on the benzothiophene ring, for instance, is known to favor the 3-position. youtube.com

The reactivity of a benzylic-type halide is stabilized by the aromatic ring to which it is attached. For this compound, the chloromethyl group is attached to the benzene portion. Its reactivity in Sₙ1-type reactions would depend on the stability of the resulting carbocation at the 7-position. In contrast, a 3-chloromethyl derivative would have the reactive group on the thiophene ring, adjacent to the sulfur atom, which would significantly alter its electronic properties and reactivity profile. For example, the synthesis of 3-chloromethyl-7-methyl-benzothiophene has been described, starting from 3-hydroxymethyl-7-methyl-benzo[b]thiophene and thionyl chloride. prepchem.com

Compound Position of -CH₂Cl Ring of Attachment Notes on Reactivity/Synthesis
This compound7BenzeneReactivity influenced by the fused thiophene ring.
3-Chloromethyl-7-methylbenzo[b]thiophene3ThiophenePositioned on the electron-rich thiophene ring, adjacent to sulfur. prepchem.com
2-Chloromethylbenzo[b]thiophene2ThiophenePositioned on the thiophene ring, adjacent to sulfur.

Computational Chemistry Approaches in the Study of 7 Chloromethyl 2 Methylbenzo B Thiophene

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for elucidating reaction mechanisms. By calculating the electron density of a system, DFT can accurately determine the energies of reactants, products, and the transition states that connect them, offering a detailed map of a chemical reaction's progress.

A primary application of DFT is the exploration of potential reaction pathways. For 7-(Chloromethyl)-2-methylbenzo[b]thiophene, this could involve studying its synthesis or its subsequent reactions, such as nucleophilic substitution at the chloromethyl group. DFT calculations can identify the most energetically favorable route a reaction will take.

The process involves locating the transition state (TS), which represents the highest energy point along the reaction coordinate. The structure of the TS provides critical information about the bond-breaking and bond-forming events. The energy difference between the reactants and the transition state, known as the activation energy (Ea), determines the reaction rate. A proposed reaction, such as the pyrolysis of a benzo[b]thiophene derivative, can be modeled to find the most likely initial steps and subsequent products. nih.gov For instance, in a hypothetical reaction pathway, DFT could be used to compare different potential mechanisms, as shown by their calculated energy profiles. researchgate.net

The validity of a calculated transition state is confirmed by a frequency calculation, where the TS must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.netnih.gov

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction of this compound Calculations performed at the B3LYP/6-31G(d) level of theory.

SpeciesRelative Energy (kcal/mol)Number of Imaginary Frequencies
Reactants0.000
Transition State 1 (TS1)+25.41
Intermediate+5.20
Transition State 2 (TS2)+18.91
Products-15.70

Computational modeling with DFT can guide the optimization of synthetic conditions by predicting how changes in reactants, catalysts, or solvents will affect reaction outcomes. By calculating the activation energies for different pathways, chemists can identify conditions that favor the desired product while minimizing side reactions. researchgate.net

For example, in a reaction involving this compound, DFT could model the effect of different Lewis acids or bases that might be used as catalysts. The calculations could reveal which catalyst lowers the activation energy most significantly, suggesting it would be the most effective. researchgate.net This predictive power allows for more targeted and efficient experimental work, reducing the need for extensive trial-and-error screening. The comparison of different functionals, such as B3LYP, M06, or WB97XD, can be performed to ensure the chosen computational method provides a clear and accurate description of the reaction pathway. researchgate.netnih.gov

Many chemical reactions can yield multiple isomers (regioisomers or stereoisomers). DFT calculations are instrumental in predicting and explaining the selectivity of such reactions. By comparing the activation energies of the transition states leading to the different possible products, one can predict which isomer will be formed preferentially. researchgate.net The product formed via the lowest energy transition state is expected to be the major product.

For a substituted molecule like this compound, reactions such as electrophilic aromatic substitution could occur at several positions on the benzene (B151609) or thiophene (B33073) ring. DFT can be used to calculate the energies of the intermediates and transition states for substitution at each possible site. The results would indicate the most likely position for the reaction to occur, thus explaining the observed regioselectivity. Similarly, if a reaction can produce different stereoisomers, comparing the energies of the respective stereoisomeric transition states can predict the stereochemical outcome. researchgate.net

Molecular Modeling for Conformational Analysis and Electronic Structure

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. For this compound, this is crucial for understanding its shape, flexibility, and electronic properties.

Conformational analysis involves identifying the most stable arrangement of atoms in a molecule. The chloromethyl group (-CH2Cl) can rotate around its bond to the benzo[b]thiophene core. While this rotation might have a relatively low energy barrier, identifying the lowest energy conformer is essential for accurate calculations of other properties.

The electronic structure of a molecule is described by its molecular orbitals. DFT is commonly used to calculate the energies and shapes of these orbitals. mdpi.com Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

Table 2: Calculated Electronic Properties for this compound Hypothetical data based on DFT calculations for similar compounds.

PropertyCalculated Value
HOMO Energy-6.25 eV
LUMO Energy-1.15 eV
HOMO-LUMO Gap5.10 eV
Dipole Moment1.85 D

Quantum Chemical Calculations for Spectroscopic Data Interpretation

Quantum chemical calculations are a powerful aid in the interpretation of experimental spectra, such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. icm.edu.plnih.gov By calculating these spectra computationally, a direct comparison can be made with experimental data, allowing for definitive assignment of spectral signals to specific molecular motions or atoms.

For this compound, DFT calculations can predict its vibrational frequencies. These calculated frequencies correspond to specific bond stretches, bends, and torsions within the molecule. When compared to an experimental IR or Raman spectrum, this allows each observed peak to be assigned to a particular vibrational mode. icm.edu.pl It is standard practice to apply a scaling factor to the calculated frequencies to account for systematic errors in the computational method and for the fact that calculations often model a molecule in the gas phase while experiments are done in a solid or liquid state. icm.edu.pl

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov The calculated chemical shifts for each proton (¹H NMR) and carbon (¹³C NMR) atom in this compound can be compared to the experimental spectrum, facilitating unambiguous peak assignments. icm.edu.pl

Table 3: Comparison of Hypothetical Experimental and Scaled DFT-Calculated Vibrational Frequencies Calculations performed at the B3LYP/6-311++G(d,p) level.

Vibrational Mode AssignmentExperimental FT-IR (cm⁻¹)Calculated Wavenumber (cm⁻¹)
Aromatic C-H Stretch31053108
Methyl C-H Stretch29252928
C=C Ring Stretch15901595
CH₂ Scissoring14501452
C-S Stretch735738
C-Cl Stretch680683

Methodologies for Spectroscopic and Structural Characterization of 7 Chloromethyl 2 Methylbenzo B Thiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering deep insights into the molecular framework of 7-(Chloromethyl)-2-methylbenzo[b]thiophene.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of a molecule. rsc.org For this compound, the chemical shifts in the ¹H and ¹³C NMR spectra are influenced by the electron-donating methyl group at the 2-position and the electron-withdrawing chloromethyl group at the 7-position of the benzo[b]thiophene core.

While specific experimental data for this compound is not widely published, predictions can be made based on the known spectra of 2-methylbenzo[b]thiophene (B72938). nih.govspectrabase.com The introduction of the chloromethyl group at the 7-position is expected to induce downfield shifts for the aromatic protons and carbons in its vicinity due to its inductive effect.

Predicted ¹H NMR Data for this compound:

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Notes
H3~7.0-7.2sThe proton on the thiophene (B33073) ring.
Aromatic-H~7.3-7.8mProtons on the benzene (B151609) ring, with specific shifts influenced by the substituents.
CH₂Cl~4.7-4.9sThe methylene (B1212753) protons of the chloromethyl group, shifted downfield due to the adjacent chlorine atom.
CH₃~2.5sThe protons of the methyl group at the 2-position.

Predicted ¹³C NMR Data for this compound:

Carbon Predicted Chemical Shift (δ, ppm)
C2~140-142
C3~123-125
C3a~139-141
C4~123-125
C5~124-126
C6~122-124
C7~135-137
C7a~138-140
CH₂Cl~45-48
CH₃~15-17

The analysis of coupling constants in high-resolution spectra would further confirm the substitution pattern. rsc.org

Advanced NMR techniques can provide further structural and dynamic information.

Variable-Temperature (VT) NMR: This technique would be useful to study the conformational dynamics of the chloromethyl group. By recording NMR spectra at different temperatures, it is possible to determine the rotational energy barrier around the C7-CH₂Cl bond. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for the two methylene protons, which would appear as a pair of doublets (an AX system) if their environments are magnetically non-equivalent. As the temperature increases, the rotation becomes faster, leading to the coalescence of these signals into a single sharp peak.

Nuclear Overhauser Effect Spectroscopy (NOESY): A 2D NOESY experiment can be used to determine the spatial proximity of protons within the molecule. For this compound, NOESY could confirm the substitution pattern by showing correlations between the protons of the chloromethyl group and the adjacent aromatic proton at the 6-position. Similarly, correlations would be expected between the methyl group protons and the proton at the 3-position. beilstein-journals.org

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elucidating the fragmentation pathways of a compound. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov A sample of this compound would first be vaporized and separated from other components on a GC column before being introduced into the mass spectrometer. researchgate.net The resulting mass spectrum would show the molecular ion peak (M⁺) and various fragment ions. The expected molecular ion peak for C₁₀H₉ClS would have a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Predicted Key Fragments in the GC-MS of this compound:

m/z Proposed Fragment Notes
196/198[C₁₀H₉ClS]⁺Molecular ion (M⁺)
161[M - Cl]⁺Loss of a chlorine radical
147[M - CH₂Cl]⁺Loss of the chloromethyl group, leading to the 2-methylbenzo[b]thiophene cation. This is expected to be a major fragment.
115[C₈H₇]⁺Further fragmentation of the benzothiophene (B83047) core.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. nih.gov For this compound, HRMS would be able to distinguish its molecular formula, C₁₀H₉ClS, from other potential formulas with the same nominal mass. rsc.orgtestbook.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for the analysis of less volatile or thermally labile compounds. sigmaaldrich.com While this compound is likely amenable to GC-MS, LC-MS offers an alternative, especially when analyzing mixtures or derivatives that may not be suitable for gas chromatography. nih.gov In LC-MS, the compound is first separated by liquid chromatography and then ionized, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), before mass analysis. nih.gov

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique primarily utilized for the analysis of large, non-volatile, and thermally labile molecules such as polymers and biomolecules. nih.govnih.gov Its application to small, relatively volatile molecules like this compound is less common but can be adapted for specific analytical purposes, such as the characterization of derivatives or reaction mixtures.

In a typical MALDI-TOF experiment, the analyte is co-crystallized with a large excess of a matrix, a small organic molecule that strongly absorbs at the laser wavelength. nih.govresearchgate.net Upon irradiation by a pulsed laser, the matrix absorbs the energy and a plume of matrix and analyte ions is generated. These ions are then accelerated into a field-free flight tube, and their time-of-flight to the detector is measured. The time taken is proportional to the mass-to-charge ratio (m/z), allowing for the determination of the molecular weight of the analyte.

Table 1: Key Parameters in MALDI-TOF Mass Spectrometry

ParameterDescriptionRelevance to Analysis
Matrix A small organic molecule that absorbs laser energy (e.g., α-cyano-4-hydroxycinnamic acid, sinapinic acid).Facilitates the desorption and ionization of the analyte with minimal fragmentation.
Laser Typically a nitrogen laser (337 nm) or a Nd:YAG laser (355 nm).Provides the energy for the desorption/ionization process.
Time-of-Flight The time it takes for an ion to travel through the flight tube to the detector.Directly related to the mass-to-charge ratio of the ion.
Detector Records the arrival of ions.Generates the mass spectrum.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for probing the structural features and electronic properties of molecules.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While the specific IR spectrum for this compound is not published, the expected characteristic absorption bands can be inferred from the spectra of related compounds such as 2-methylbenzo[b]thiophene and other substituted thiophenes. nih.govspectrabase.comnist.goviosrjournals.org

Key expected vibrational modes would include:

C-H stretching from the aromatic and methyl groups.

C=C stretching within the aromatic and thiophene rings.

C-S stretching of the thiophene ring.

C-Cl stretching of the chloromethyl group.

CH₂ bending from the chloromethyl group.

Table 2: Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Methyl C-HStretching2975 - 2860
C=C (Aromatic/Thiophene)Stretching1600 - 1450
CH₂ (Chloromethyl)Bending (Scissoring)~1430
C-S (Thiophene)Stretching750 - 600
C-Cl (Chloromethyl)Stretching800 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of a benzothiophene derivative is characterized by absorption bands corresponding to π-π* transitions within the conjugated aromatic system. The position and intensity of these bands are sensitive to the substitution pattern on the benzothiophene core.

For benzothiophene and its derivatives, absorption maxima are typically observed in the UV region. beilstein-journals.orgscience-softcon.de The introduction of substituents like the methyl and chloromethyl groups can cause a shift in the absorption bands (bathochromic or hypsochromic shifts) and changes in their intensities. While a specific spectrum for this compound is not available, data for related compounds like 2-methylthiophene (B1210033) and other benzothiophenes can provide an estimate of the expected absorption regions. beilstein-journals.orgnist.gov

Table 3: Expected UV-Vis Absorption for Benzothiophene Derivatives

Compound ClassTypical λmax (nm)Electronic Transition
Benzothiophenes220 - 300π → π*

Elemental Analysis for Compositional Determination

Elemental analysis is a crucial technique for determining the empirical and molecular formula of a compound by quantifying its elemental composition. For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, chlorine, and sulfur should align with the theoretical values calculated from its molecular formula, C₁₀H₉ClS. bldpharm.com

The theoretical elemental composition is calculated based on the molecular weight of the compound and the atomic weights of its constituent elements. Any significant deviation between the experimental and theoretical values would indicate the presence of impurities or an incorrect structural assignment.

Table 4: Elemental Composition of this compound (C₁₀H₉ClS)

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Theoretical Percentage (%)
Carbon (C)12.0110120.1061.06
Hydrogen (H)1.0199.094.62
Chlorine (Cl)35.45135.4518.02
Sulfur (S)32.07132.0716.30
Total 196.71 100.00

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound itself has not been reported in the Cambridge Structural Database, the structures of numerous other benzothiophene derivatives have been determined. nih.govjuniperpublishers.commdpi.comresearchgate.netmdpi.com These studies reveal that the benzothiophene ring system is generally planar. The substituents on the ring will adopt specific conformations to minimize steric hindrance.

In a hypothetical crystal structure of this compound, the benzothiophene core would be expected to be planar. The chloromethyl group at the 7-position and the methyl group at the 2-position would have defined bond lengths and angles relative to the ring system. The packing of the molecules in the crystal lattice would be governed by intermolecular interactions such as van der Waals forces and potentially weak C-H···π or C-H···Cl interactions.

Table 5: Representative Crystallographic Data for a Benzothiophene Derivative

ParameterExample Value (for a related benzothiophene derivative)
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.9588 (1) nih.gov
b (Å) 25.9840 (4) nih.gov
c (Å) Varies with derivative
α (°) 90
β (°) Varies with derivative
γ (°) 90
Volume (ų) Varies with derivative
Z 4

Note: The values in this table are for a representative benzothiophene derivative and are provided for illustrative purposes. The actual crystallographic parameters for this compound would need to be determined experimentally.

Applications of 7 Chloromethyl 2 Methylbenzo B Thiophene in Materials Science

Exploration in Optical Materials

Future research and publications may shed light on the potential of 7-(Chloromethyl)-2-methylbenzo[b]thiophene in these and other areas of materials science.

Future Research Directions and Persistent Challenges in 7 Chloromethyl 2 Methylbenzo B Thiophene Chemistry

Innovations in Sustainable and Green Synthetic Methodologies

A primary challenge in benzothiophene (B83047) synthesis is the development of environmentally benign and efficient protocols. Traditional methods often rely on harsh conditions, stoichiometric reagents, and transition metal catalysts that can lead to significant waste. Future research must focus on "green" alternatives.

Promising areas of innovation include:

Photocatalytic Reactions: Utilizing visible light and organic dyes, such as eosin (B541160) Y, can facilitate radical annulation processes to construct the benzothiophene core under mild conditions, avoiding high temperatures and metal catalysts. acs.org

Electrochemical Synthesis: Electrochemical methods offer a reagent-free and oxidant-free approach to forming C-S bonds and achieving cyclization, representing a highly sustainable pathway. organic-chemistry.org

Iodine-Catalyzed Reactions: Iodine can act as an efficient catalyst for cascade reactions under metal- and solvent-free conditions, offering an economical and green route to benzothiophene derivatives. organic-chemistry.orgrsc.orgmorressier.com

The application of these methods to the synthesis of 7-(Chloromethyl)-2-methylbenzo[b]thiophene requires careful optimization to tolerate the reactive chloromethyl group.

Table 1: Comparison of Synthetic Approaches for Benzothiophene Scaffolds

Feature Traditional Methods Green/Sustainable Methods
Catalyst Often heavy metals (e.g., Palladium, Copper) Metal-free, photocatalysts, iodine
Conditions High temperatures, harsh reagents Ambient temperature, mild conditions
Solvents Often toxic organic solvents Solvent-free or green solvents (e.g., water, ionic liquids)
Byproducts Significant metallic and reagent waste Minimal byproducts, higher atom economy

| Example | Palladium-catalyzed coupling/cyclization acs.org | Iodine-catalyzed cascade reaction organic-chemistry.org |

Development of Highly Regioselective and Stereoselective Functionalization Techniques

Once synthesized, the this compound core presents a complex canvas for further functionalization. The key challenge lies in controlling the regioselectivity of reactions, directing new substituents to specific positions on either the thiophene (B33073) or the benzene (B151609) ring.

Future research should focus on:

C-H Functionalization: Direct C-H activation offers an atom-economical way to introduce new functional groups. Developing catalysts and directing groups that can selectively target the C-4, C-5, or C-6 positions in the presence of the existing substituents is a significant hurdle. nih.govsemanticscholar.org

Controlling Reactivity: The electron-donating 2-methyl group tends to activate the thiophene ring for electrophilic substitution, primarily at the C-3 position. Conversely, the 7-chloromethyl group can be used as a handle for nucleophilic substitution. Devising strategies that allow for selective functionalization of the benzene ring requires overcoming the inherent reactivity of the thiophene moiety.

Table 2: Potential Sites for Regioselective Functionalization

Position Ring Influencing Factors Potential Reactions
C-3 Thiophene Activated by 2-methyl group Electrophilic substitution
-CH₂Cl Benzene Reactive benzylic halide Nucleophilic substitution, cross-coupling
C-4, C-6 Benzene Ortho/para positions to substituents Directed C-H arylation, halogenation

| C-5 | Benzene | Meta position to substituents | Challenging to functionalize directly |

Comprehensive Understanding of Complex Reaction Mechanisms

A persistent challenge is the elucidation of detailed reaction mechanisms for both the synthesis and subsequent reactions of complex benzothiophenes. A thorough mechanistic understanding is crucial for optimizing reaction conditions, minimizing byproducts, and expanding the scope of transformations.

Future research efforts should include:

In-situ Spectroscopic Analysis: Employing techniques like NMR and IR spectroscopy under reaction conditions to identify transient intermediates.

Kinetic Studies: Performing kinetic analysis to determine reaction orders and rate-determining steps.

Computational Modeling: Using theoretical calculations to map potential energy surfaces, visualize transition states, and validate proposed mechanistic pathways, such as the 5-endo-dig S-cyclization proposed in some syntheses. acs.org For instance, understanding whether a synthesis proceeds via a radical addition-cyclization or an electrophilic cyclization pathway is fundamental to its optimization. organic-chemistry.orgnih.gov

Exploration of Structure-Reactivity Relationships in Novel Benzothiophene Architectures

Future investigations should aim to:

Synthesize a library of derivatives where the methyl and chloromethyl groups are systematically moved to other positions.

Quantify the reactivity of these isomers in a range of reactions (e.g., oxidation, electrophilic substitution, C-H activation).

Correlate the observed reactivity with structural and electronic parameters derived from experimental data and computational modeling, contributing to a broader understanding of structure-activity relationships (SAR). rsc.orgnumberanalytics.com

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry is a powerful tool for accelerating research and overcoming experimental challenges. For this compound, computational modeling can play a predictive role.

Future applications include:

Predicting Reaction Outcomes: Using Density Functional Theory (DFT) and other methods to predict the regioselectivity of functionalization reactions, saving significant experimental time and resources.

Designing Novel Materials: Modeling the electronic and photophysical properties of polymers or larger conjugated systems derived from this benzothiophene unit for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or solar cells. morressier.comktu.edu

Virtual Screening: In a medicinal chemistry context, computational docking studies can predict the binding affinity of derivatives with biological targets, such as protein kinases or enzymes, guiding the synthesis of new potential therapeutic agents. numberanalytics.comnih.gov

Table 3: Applications of Computational Modeling

Modeling Technique Application Area Predicted Properties
DFT Reaction Mechanisms Transition state energies, reaction pathways
TD-DFT Materials Science UV-Vis absorption, emission spectra, electronic band gaps
Molecular Docking Drug Discovery Binding modes, affinity scores with protein targets

| QSAR | Drug Discovery | Correlation of structure with biological activity rsc.org |

Integration of High-Throughput Screening and Automation in Synthesis Research

The exploration of reaction conditions and the discovery of new applications for this compound can be dramatically accelerated through automation and high-throughput experimentation (HTE). purdue.edu

Future research should integrate these technologies to:

Rapidly Screen Catalysts and Reagents: Use automated platforms to quickly test hundreds of different catalysts, ligands, solvents, and additives for the synthesis and functionalization of the target compound. nih.gov

Optimize Reaction Conditions: Employ design of experiment (DoE) methodologies in an automated fashion to rapidly identify optimal reaction parameters (temperature, concentration, time).

On-the-fly Synthesis and Screening: Develop miniaturized, continuous flow systems that can synthesize libraries of derivatives from this compound and screen them directly for desired properties (e.g., biological activity, fluorescence), shortening the discovery cycle. purdue.edunih.gov This approach represents a paradigm shift from traditional batch chemistry to a more efficient and sustainable model. nih.gov

Q & A

Q. What synthetic methodologies are available for preparing 7-(Chloromethyl)-2-methylbenzo[b]thiophene, and how do their efficiencies compare?

The synthesis of benzo[b]thiophene derivatives often employs Pd-catalyzed coupling reactions or cyclodehydration with thionyl chloride. For example, Pd-catalyzed coupling of 2-iodothiophenol with aryl halides enables regioselective substitution at the 2-position of the benzo[b]thiophene scaffold, yielding moderate-to-good efficiency (60–85% yields) . Alternatively, thionyl chloride-mediated cyclization of cinnamic acid derivatives provides a one-step route to benzo[b]thiophenes, though yields (e.g., 69% for benzo[b]thiophene 4a) may vary depending on substituent positioning . Comparative efficiency

MethodStarting MaterialCatalyst/ReagentYield (%)Key Advantage
Pd-catalyzed coupling2-IodothiophenolPd(OAc)₂60–85Regioselective 2-substitution
Thionyl chlorideCinnamic acid derivativesSOCl₂ + pyridine50–70One-step synthesis

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation .
  • NMR spectroscopy (¹H, ¹³C) to verify substitution patterns and chloromethyl group placement.
  • X-ray crystallography for resolving structural ambiguities, especially when regioisomers are possible .
  • FT-IR to confirm functional groups (e.g., C-Cl stretching at ~600–800 cm⁻¹).

Advanced Research Questions

Q. How can regioselectivity challenges in benzo[b]thiophene synthesis be addressed, particularly for 7-substituted derivatives?

Regioselectivity in benzo[b]thiophene synthesis is influenced by substituent positioning in precursors. For example:

  • Ortho-substituted phenyl sulfides yield 7-substituted benzo[b]thiophenes via cyclodehydration, while meta-substituted precursors produce mixtures requiring chromatographic separation .
  • Pd-catalyzed methods favor 2-substitution due to steric and electronic effects of the iodo group in 2-iodothiophenol . Computational modeling (e.g., DFT) can predict reaction pathways and optimize conditions for 7-substitution .

Q. What strategies mitigate contradictory spectral data in structural elucidation of halogenated benzo[b]thiophenes?

Discrepancies in NMR or MS data often arise from:

  • Chloromethyl group rotation , causing splitting in ¹H NMR. Variable-temperature NMR or NOESY can resolve this .
  • Regioisomer coexistence (e.g., 6- vs. 7-substitution). X-ray crystallography or independent synthesis of isomers is recommended .
  • Impurity interference from byproducts (e.g., dehalogenation). HRMS and HPLC-MS/MS ensure purity assessment .

Q. How does the chloromethyl group influence the compound’s reactivity in medicinal chemistry applications?

The chloromethyl group serves as a versatile handle for derivatization:

  • Nucleophilic substitution with amines or thiols generates bioactive analogs (e.g., cannabinoid receptor ligands) .
  • Cross-coupling reactions (Suzuki, Heck) enable aryl/heteroaryl functionalization for SAR studies.
  • Stability considerations : The chloromethyl group may hydrolyze under aqueous conditions, requiring anhydrous reaction protocols .

Q. What computational tools aid in predicting the physicochemical properties of this compound?

  • DFT calculations (Gaussian, ORCA) predict electronic properties (HOMO/LUMO energies) and reaction transition states .
  • Molecular docking (AutoDock, Schrodinger) assesses binding affinity to biological targets (e.g., enzymes or receptors).
  • LogP prediction software (ChemAxon, ACD/Labs) estimates lipophilicity for pharmacokinetic profiling .

Methodological Considerations

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Pd(OAc)₂ with ligands (e.g., XPhos) improves coupling efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance thionyl chloride-mediated cyclization .
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions in chloromethylation steps .

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential release of HCl gas during reactions .
  • Waste disposal : Neutralize chlorinated byproducts with NaOH before disposal .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported fluorescence properties of benzo[b]thiophene derivatives?

Fluorescence quantum yields (e.g., Φ = 1 in some derivatives ) may vary due to:

  • Solvent polarity : Test in multiple solvents (toluene vs. DMSO).
  • Substituent effects : Electron-withdrawing groups (e.g., Cl) reduce π-conjugation, altering emission spectra.
  • Measurement protocols : Standardize using reference dyes (e.g., quinine sulfate) .

Advanced Applications

Q. What role does this compound play in materials science?

  • Organic semiconductors : The benzo[b]thiophene core enhances charge transport in thin-film transistors .
  • Luminescent materials : Derivatives with extended conjugation (e.g., fused aryl groups) exhibit tunable emission for OLEDs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.